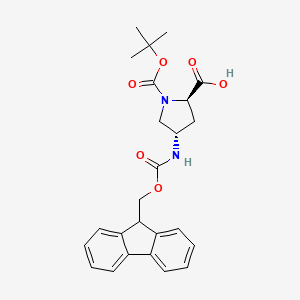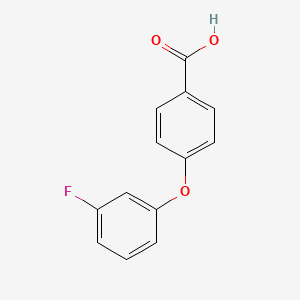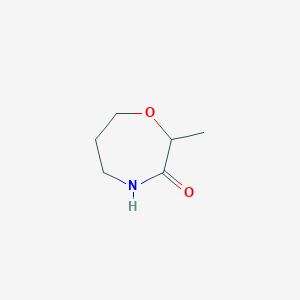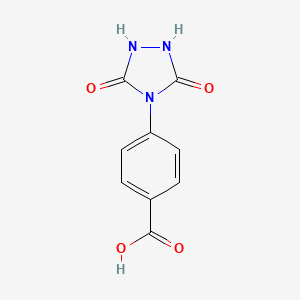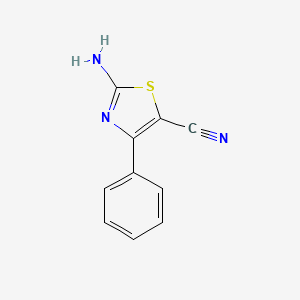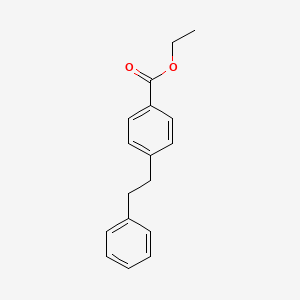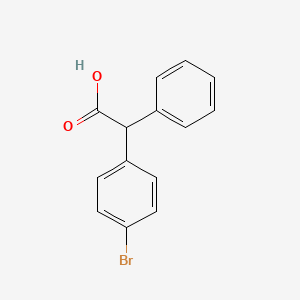
2-(4-Bromophenyl)-2-phenylacetic acid
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-phenylacetic acid is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)-2-phenylacetic acid can be achieved through various methods. One such method involves the selective bromination of 2-methyl-2-phenylpropanoic acid on an aqueous medium to obtain pure 2-(4-bromophenyl)-2-methylpropanoic acid . Another method involves the Suzuki–Miyaura reaction, a metal-catalyzed reaction typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Molecular Structure Analysis
The molecular formula of 2-(4-Bromophenyl)-2-phenylacetic acid is C10H11BrO2 . The InChIKey, a unique identifier for chemical substances, is QOWSWEBLNVACCL-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Bromophenylacetic acid, a related compound, has been shown to react with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin . It’s also known to form hydrazone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)-2-phenylacetic acid include a melting point of 122-124°C, a predicted boiling point of 334.2±17.0 °C, and a predicted density of 1.456±0.06 g/cm3 .Applications De Recherche Scientifique
Reactivity and Structural Properties
- Comparative DFT Study: A study conducted by Srivastava et al. (2015) compared the reactivity and structural properties of halogenated phenylacetic acids, including 2-(4-bromophenyl)-2-phenylacetic acid. The research provided insights into the molecule's reactivity, acidity, and vibrational spectra, demonstrating its potential in various chemical applications (Srivastava et al., 2015).
Metabolic Pathways and Biomedical Research
- Metabolism Studies: Kanamori et al. (2002) studied the metabolism of related compounds in rats, identifying various metabolites, which provides a basis for understanding how related compounds like 2-(4-bromophenyl)-2-phenylacetic acid might be metabolized in biological systems (Kanamori et al., 2002).
Chemical Synthesis
- Synthesis of Key Intermediates: Research by Zhang Yi-fan (2010) showcased the synthesis of related compounds using phenylacetic acid, demonstrating the role of 2-(4-bromophenyl)-2-phenylacetic acid in synthesizing important pharmaceutical intermediates (Zhang Yi-fan, 2010).
Crystal Structure Analysis
- Crystallography of Related Compounds: A study by Guzei et al. (2010) on a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, revealed detailed crystal structure information, which is vital for understanding the physical and chemical properties of similar compounds like 2-(4-bromophenyl)-2-phenylacetic acid (Guzei et al., 2010).
Antimicrobial Activity
- Preparation of Derivatives with Antimicrobial Activity: Bedair et al. (2006) explored the synthesis of derivatives from phenylacetic acids, including antimicrobial applications. This highlights the potential of 2-(4-bromophenyl)-2-phenylacetic acid derivatives in medicinal chemistry (Bedair et al., 2006).
Electrocatalytic Applications
- Electrocatalytic Behaviors: Khoshro et al. (2014) investigated the use of cobalt Schiff base complexes for the electrosynthesis of 2-phenylacetic acid, which implies potential electrocatalytic applications for related compounds like 2-(4-bromophenyl)-2-phenylacetic acid (Khoshro et al., 2014).
Green Chemistry Applications
- Ionic Liquid Media Synthesis: Shahvelayati et al. (2017) described a green chemistry approach involving ionic liquids for synthesizing derivatives of phenylacetic acid, showcasing an environmentally friendly method relevant to 2-(4-bromophenyl)-2-phenylacetic acid (Shahvelayati et al., 2017).
Pharmaceutical Synthesis
- Key Intermediate in Drug Synthesis: Salman et al. (2002) detailed an efficient synthesis method for an important intermediate used in pharmaceuticals, highlighting the potential role of similar compounds like 2-(4-bromophenyl)-2-phenylacetic acid in drug synthesis (Salman et al., 2002).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been used in sm cross-coupling reactions, which are key in the synthesis of various organic compounds .
Result of Action
The compound’s potential role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The sm cross-coupling reactions in which similar compounds are used typically require mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCBITWCPFWJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296136 | |
| Record name | 4-Bromo-α-phenylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-phenylacetic acid | |
CAS RN |
21771-89-1 | |
| Record name | 4-Bromo-α-phenylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21771-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-phenylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

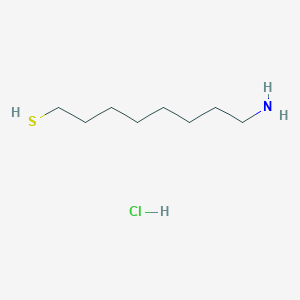
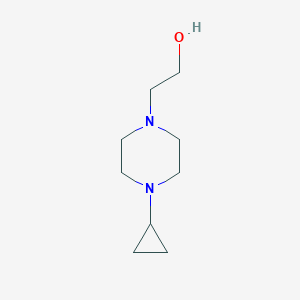
![[[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio]acetic acid](/img/structure/B3183391.png)
